(3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid
Description
Properties
IUPAC Name |
[3-chloro-4-(2-ethoxyethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BClO4/c1-2-15-5-6-16-10-4-3-8(11(13)14)7-9(10)12/h3-4,7,13-14H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVVIHYLJKXEPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCOCC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The typical synthetic route to (3-chloro-4-(2-ethoxyethoxy)phenyl)boronic acid involves:
- Starting Material: A substituted aryl bromide or chloride bearing the 3-chloro and 4-(2-ethoxyethoxy) substituents.
- Lithiation: Directed ortho-lithiation or halogen-metal exchange using n-butyllithium at low temperature (-78 °C) to generate the aryllithium intermediate.
- Boronation: Quenching the aryllithium intermediate with a boron electrophile such as trimethyl borate or triisopropyl borate.
- Hydrolysis: Acidic workup to convert the boronate ester intermediate into the boronic acid.
This approach is consistent with the general procedures for arylboronic acid synthesis and has been adapted for various substituted phenylboronic acids including chlorinated and alkoxy-substituted derivatives.
Detailed Preparation Procedure
Lithiation and Boronation
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Starting aryl bromide (e.g., 4-bromo-2-chloroanisole or similar) | The aryl bromide bearing the 3-chloro and 4-(2-ethoxyethoxy) substituent is dissolved in anhydrous tetrahydrofuran (THF). |
| 2 | n-Butyllithium (1.5-2.3 eq), -78 °C, inert atmosphere (argon or nitrogen) | Slow addition of n-butyllithium to the cooled solution generates the aryllithium intermediate by halogen-metal exchange. The low temperature minimizes side reactions. |
| 3 | Trimethyl borate or triisopropyl borate (1.5-5 eq), -78 °C to room temperature | The boron reagent is added slowly to trap the aryllithium species, forming the boronate ester intermediate. The mixture is then allowed to warm to room temperature and stirred to complete the reaction. |
| 4 | Aqueous acidic workup (2N HCl or 3M HCl), extraction with organic solvent | Acid hydrolysis converts the boronate ester to the boronic acid. The product is extracted, dried, and purified by crystallization or chromatography. |
This procedure yields the desired substituted phenylboronic acid in moderate to good yields (typically around 50-60%) depending on the substrate and reaction conditions.
Specific Notes on the 4-(2-ethoxyethoxy) Substituent
The presence of the 2-ethoxyethoxy group at the para position (position 4) introduces an electron-donating alkoxy chain which can influence lithiation regioselectivity and stability of intermediates. Protective measures such as strict anhydrous and inert atmosphere conditions are critical to prevent side reactions like ether cleavage or lithium alkoxide formation.
Representative Experimental Data
| Parameter | Details |
|---|---|
| Starting Material | 4-bromo-2-chloro-(2-ethoxyethoxy)benzene (or analogous) |
| Solvent | Anhydrous tetrahydrofuran (THF) |
| Base | n-Butyllithium (2.3 eq) |
| Temperature | -78 °C during lithiation and boronation |
| Boron Source | Trimethyl borate or triisopropyl borate (1.5-5 eq) |
| Workup | Acidic hydrolysis with 2N or 3M HCl |
| Purification | Extraction with dichloromethane or ethyl acetate, drying over sodium sulfate, concentration, and crystallization from hexane or PE (petroleum ether) |
| Yield | Typically 50-60% isolated yield |
Alternative Methods and Catalytic Coupling
While the lithiation-boronation route is predominant, palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2pin2) under Suzuki-Miyaura coupling conditions is an alternative method. However, this method is more common for preparing boronate esters rather than free boronic acids and may require subsequent hydrolysis.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Halogen-metal exchange lithiation + boronation | 4-bromo-2-chloro-(2-ethoxyethoxy)benzene | n-BuLi, trimethyl borate | -78 °C to RT, inert atmosphere, acidic workup | ~50-60% | Most common, well-established |
| Pd-catalyzed borylation (alternative) | Aryl halide | B2pin2, Pd catalyst, base | Reflux, inert atmosphere | Variable | Usually yields boronate esters, requires hydrolysis |
Research Findings and Considerations
- Reaction temperature control at -78 °C is critical to avoid side reactions and ensure regioselective lithiation.
- The electron-donating 2-ethoxyethoxy substituent can affect lithiation rate and position, requiring careful monitoring.
- The choice of boron electrophile (trimethyl borate vs triisopropyl borate) can influence the purity and yield of the boronic acid.
- Purification by crystallization from cold hexane or petroleum ether is effective in isolating the pure boronic acid.
- The method is scalable and has been used in preparative organic synthesis for intermediates in pharmaceutical and material science research.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the compound into different boronic acid derivatives.
Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium or platinum . The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various boronic acid derivatives, phenols, and quinones, depending on the type of reaction and conditions used .
Scientific Research Applications
Organic Synthesis
1.1 Cross-Coupling Reactions
Boronic acids, including (3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid, are widely used in cross-coupling reactions, such as Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, which are essential in synthesizing biaryl compounds and pharmaceuticals. The presence of the chloro substituent enhances the reactivity of the boronic acid, facilitating the coupling with various electrophiles, including aryl halides and vinyl halides .
1.2 Synthesis of Complex Molecules
The compound can be utilized as an intermediate for synthesizing more complex molecules. For instance, it can be converted into various derivatives through functional group transformations, allowing chemists to explore diverse chemical space for potential drug candidates . The ability to modify the ethoxyethoxy group can lead to variations that may enhance biological activity or improve solubility.
Medicinal Chemistry
2.1 Anticancer Agents
Research indicates that boronic acids possess anticancer properties due to their ability to inhibit proteasomes, which are crucial for regulating protein degradation within cells. This compound may serve as a scaffold for designing novel proteasome inhibitors. Studies have shown that modifications to the boronic acid structure can significantly affect its biological activity against cancer cell lines .
2.2 Drug Development
The compound's unique structure allows it to interact with biological targets effectively. Its application in drug development is further supported by its potential role as a lead compound in synthesizing new therapeutics aimed at treating various diseases, including metabolic disorders and infections . The versatility of boronic acids in forming reversible covalent bonds with biomolecules enhances their utility in pharmaceutical applications.
Agricultural Chemistry
Boronic acids are also recognized for their applications in agricultural chemistry, particularly as herbicides and pesticides. The synthesis of herbicidal agents often involves boronic acids due to their ability to inhibit specific enzymes involved in plant growth regulation. This compound can be explored for developing new agrochemicals that target weed species selectively while minimizing harm to crops .
Case Study: Development of Anticancer Agents
A study conducted by researchers at University College London demonstrated the efficacy of modified boronic acids, including derivatives similar to this compound, in inhibiting cancer cell proliferation. The research highlighted how structural modifications could enhance selectivity and potency against specific cancer types, paving the way for future drug design strategies .
Case Study: Agrochemical Applications
In an investigation into novel herbicides, a series of phenylboronic acids were evaluated for their effectiveness against common agricultural weeds. The findings suggested that compounds with similar structures to this compound exhibited promising herbicidal activity, leading to further exploration of their potential as environmentally friendly agricultural solutions .
Mechanism of Action
The mechanism of action of (3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling reactions, the compound acts as a boron reagent, facilitating the transfer of organic groups to palladium catalysts, leading to the formation of new carbon-carbon bonds . The molecular targets and pathways involved in its biological and medicinal applications are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acids
Substitution Pattern and Electronic Effects
The electronic and steric properties of phenylboronic acids are heavily influenced by substituents. Below is a comparative analysis with key analogs:
Table 1: Structural and Electronic Comparison
Reactivity in Cross-Coupling Reactions
The chlorine and ethoxyethoxy substituents influence Suzuki coupling efficiency:
- Electron-Withdrawing Chlorine : Activates the boronic acid by reducing electron density at the boron atom, accelerating oxidative addition in palladium-catalyzed reactions .
- Ethoxyethoxy Group : Improves solubility in polar solvents (e.g., DMF, acetonitrile), facilitating homogeneous reaction conditions compared to hydrophobic analogs like (4-Chloro-3-ethoxyphenyl)boronic acid .
Table 2: Reaction Performance in Suzuki Coupling
Enzyme Inhibition
- HDAC Inhibition: Compared to [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid (IC50: 1 µM), the target compound’s ethoxyethoxy group may reduce binding affinity due to weaker hydrogen bonding with histone deacetylase (HDAC) active sites .
- β-Lactamase Inhibition : Analogous to 4-carboxyphenyl boronic acid (PDB: 1KDW), the chlorine atom in the target compound could enhance interactions with AmpC β-lactamase, but the ethoxyethoxy chain might sterically hinder binding .
Glucose Sensing
In hydrogel sensors, the ethoxyethoxy group improves water compatibility compared to hydrophobic phenylboronic acid (PBA), enabling faster glucose diffusion and response times .
Stability and NMR Characteristics
- Hydroxylation Stability : The ethoxyethoxy group slows hydroxylation rates compared to boronate esters, as observed in Scheme 4 of , due to steric protection of the boron atom .
- 11B NMR Shifts : The target compound’s boron signal appears near 29 ppm , similar to phenylboronic acid, but slightly upfield-shifted due to electron donation from the ethoxyethoxy group .
Biological Activity
(3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 279261-91-5
- Molecular Formula : C₁₃H₁₅ClB O₃
- Molecular Weight : 250.52 g/mol
This compound features a phenyl ring substituted with a chloro group and an ethoxyethoxy moiety, which may influence its solubility and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can affect the activity of glycoproteins and enzymes involved in critical biological processes.
Key Mechanisms:
- Enzyme Inhibition : Boronic acids can inhibit enzymes such as fatty acid amide hydrolase (FAAH), which is involved in endocannabinoid metabolism. This inhibition can lead to increased levels of endocannabinoids, potentially providing therapeutic effects for pain and inflammation .
- Cell Cycle Modulation : Similar compounds have been shown to induce cell cycle arrest in cancer cells, particularly at the G2/M phase, leading to apoptosis through mechanisms involving caspase activation .
Anticancer Potential
Research indicates that boronic acid derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have demonstrated that modifications in the structure of boronic acids can lead to enhanced cytotoxic effects. The introduction of specific substituents has been shown to improve the efficacy against ovarian cancer cell lines, suggesting a structure-activity relationship (SAR) that merits further exploration .
Research Findings
A summary of relevant studies is presented in Table 1 below, highlighting the biological activities associated with this compound and related compounds.
Case Studies
- Antiproliferative Effects : A study evaluated the effects of various phenylboronic acid derivatives on cancer cell lines using the SRB method. The results indicated that certain structural modifications significantly enhanced antiproliferative activity, particularly in ovarian cancer cells .
- FAAH Inhibition : Research focusing on FAAH inhibitors highlighted the potential of boronic acids as therapeutic agents for pain management by modulating endocannabinoid levels .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves substitution reactions on halogenated aromatic precursors. For example, a chloro-substituted nitrobenzene derivative may undergo alkoxylation with 2-ethoxyethanol under alkaline conditions, followed by nitro-group reduction and boronation via Miyaura borylation (using Pd catalysts and bis(pinacolato)diboron). Key parameters include pH control during substitution (to avoid side reactions) and inert atmosphere maintenance during Pd-catalyzed steps to prevent oxidation .
- Characterization : Purity is assessed via HPLC (>97% by HLC methods) and structural confirmation via / NMR, FT-IR (B-O stretch ~1350 cm), and mass spectrometry (exact mass: ~200.42 g/mol) .
Q. How is this compound typically characterized to confirm structural integrity and purity?
- Analytical Workflow :
- NMR : Aromatic protons appear as doublets in δ 6.8–7.5 ppm (integration confirms substitution pattern). The ethoxyethoxy group shows signals at δ 3.4–4.3 ppm (O-CH-CH-O).
- MS : ESI-MS in negative mode detects the [M-H] ion at m/z 199.3.
- Melting Point : Reported range: 234–239°C (decomposition may occur above 240°C) .
Advanced Research Questions
Q. How do steric and electronic effects of the 2-ethoxyethoxy substituent influence Suzuki–Miyaura coupling efficiency?
- Mechanistic Insights : The electron-donating ethoxyethoxy group increases electron density on the phenyl ring, enhancing oxidative addition to Pd(0) catalysts. However, steric hindrance from the substituent may slow transmetallation.
- Experimental Design : Compare coupling rates with aryl halides (e.g., 4-bromotoluene) under standardized conditions (Pd(PPh), KCO, DME/HO). Monitor via NMR or GC-MS. Data from analogous compounds show 10–15% reduced yields compared to less hindered boronic acids .
Q. What strategies mitigate boronic acid instability during storage or reactions?
- Stability Studies : Boronic acids degrade via protodeboronation under acidic/oxidizing conditions. Stabilization methods include:
- Storage at 0–6°C under inert gas (N or Ar) .
- Use of stabilizing ligands (e.g., diols like pinacol) to form boronic esters, which hydrolyze back to the acid in situ .
- Data Table :
| Stabilization Method | Half-Life (25°C) | Conditions |
|---|---|---|
| Free acid (dry) | 30 days | N, dark |
| Pinacol ester | >6 months | RT, air |
Q. How do structural analogs (e.g., 3-chloro-4-fluorophenylboronic acid) compare in reactivity or biological activity?
- Comparative Analysis :
- Electron-Withdrawing Groups (e.g., -F): Increase electrophilicity, accelerating Suzuki coupling but increasing protodeboronation risk.
- Bulkier Substituents (e.g., 2-ethoxyethoxy vs. -OCH): Reduce aggregation in aqueous media, improving solubility for biomedical applications.
- Case Study : Analogues with fluorine substituents show 20% higher coupling yields but lower thermal stability (decomposition at 220°C vs. 239°C for the target compound) .
Q. What computational methods predict the compound’s reactivity in novel reaction systems?
- DFT Modeling : Optimize geometry at the B3LYP/6-31G(d) level to calculate LUMO energy (indicates electrophilicity) and Fukui indices (nucleophilic attack sites). For this compound, the boron atom has a Fukui value of 0.35, suggesting moderate reactivity in cross-couplings .
Data Contradiction Analysis
Q. Conflicting reports on oxidative stability: How to resolve discrepancies in oxidation rates under varying conditions?
- Resolution Strategy :
Controlled Replicates : Repeat oxidation assays (e.g., HO exposure) with standardized O levels and buffer systems (pH 7.4 PBS vs. acidic/alkaline media).
ARS Affinity Assays : Quantify boronic acid-diol binding (e.g., alizarin red S) to decouple hydrolysis from oxidation rates. Data show pinacol esters oxidize 50% faster than free acids due to steric protection of boron .
Methodological Challenges
Q. How to optimize chromatographic separation of this compound from by-products (e.g., dehalogenated derivatives)?
- HPLC Protocol :
- Column: C18 (5 µm, 250 × 4.6 mm).
- Mobile Phase: Gradient from 40% MeCN/60% HO (0.1% TFA) to 90% MeCN over 20 min.
- Retention Time: 12.3 min (vs. 10.8 min for dechlorinated by-product) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
